molecular formula C16H10F2N2O B11842168 2-(3,5-Difluorophenyl)quinoline-8-carboxamide CAS No. 655222-61-0

2-(3,5-Difluorophenyl)quinoline-8-carboxamide

Cat. No.: B11842168
CAS No.: 655222-61-0
M. Wt: 284.26 g/mol
InChI Key: IMHZRDYGEDYPDE-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)quinoline-8-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with a 3,5-difluorophenyl group and a carboxamide group at the 8th position. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)quinoline-8-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-difluoroaniline and 8-chloroquinoline.

    Coupling Reaction: The 3,5-difluoroaniline is coupled with 8-chloroquinoline in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) to form the intermediate 2-(3,5-difluorophenyl)quinoline.

    Amidation: The intermediate is then subjected to amidation using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: 2-(3,5-Difluorophenyl)quinoline-8-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Lacks the 3,5-difluorophenyl group, resulting in different biological activity.

    2-Phenylquinoline-8-carboxamide: Similar structure but without fluorine atoms, leading to lower stability and activity.

    2-(3,5-Dichlorophenyl)quinoline-8-carboxamide: Chlorine atoms instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

2-(3,5-Difluorophenyl)quinoline-8-carboxamide is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

655222-61-0

Molecular Formula

C16H10F2N2O

Molecular Weight

284.26 g/mol

IUPAC Name

2-(3,5-difluorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H10F2N2O/c17-11-6-10(7-12(18)8-11)14-5-4-9-2-1-3-13(16(19)21)15(9)20-14/h1-8H,(H2,19,21)

InChI Key

IMHZRDYGEDYPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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